molecular formula C18H17ClFN3O B2987150 3-(2-chloro-6-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one CAS No. 1903539-10-5

3-(2-chloro-6-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one

Cat. No. B2987150
CAS RN: 1903539-10-5
M. Wt: 345.8
InChI Key: KQKYKXRGXJDXNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chloro-6-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one is a useful research compound. Its molecular formula is C18H17ClFN3O and its molecular weight is 345.8. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chloro-6-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chloro-6-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

Novel compounds, including those structurally related to the specified chemical, have been synthesized and evaluated for their potential antitumor activities. For instance, a series of novel 3-[4-phenyl-1-piperazinyl]-1-[5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl]-1-trans-propenes, which share a similar complexity in their chemical structure, exhibited potent cytotoxicity against several tumor cell lines and showed in vivo antitumor activity without causing undesirable effects in mice (H. Naito et al., 2005).

Antibacterial and Antifungal Activities

Compounds with pyrimidine derivatives have been synthesized and tested for their antibacterial and antifungal activities. Among these, Nʹ-{4-[(3-chloro-4-fluorophenyl) amino]-6-[(-aryl) amino] -1, 3, 5-triazin-2-yl} isonicotinohydrazides demonstrated significant antibacterial effectiveness against various pathogens, showcasing the potential of such compounds in addressing infectious diseases (B. B. Baldaniya & P. Patel, 2009).

Neurochemical Characterization for Psychiatric and Neurological Disorders

Another application involves the neurochemical characterization of derivatives for their potential use in treating psychiatric and neurological disorders. For example, Lu 10-171, a bicyclic phthalane derivative, is a highly potent and selective inhibitor of the serotonin (5-HT) reuptake mechanism, suggesting its utility in studying central 5-HT neuron systems in experimental neuropharmacology and possibly in the treatment of depressive illnesses (J. Hyttel, 1977).

Quantum Chemical Calculations and Crystal Structure Analysis

The synthesis and crystal structure analysis of compounds closely related to the specified chemical have been explored, with studies such as quantum chemical calculations (Ab Initio & DFT) and Hirshfeld surface analysis. These studies provide insights into the molecular structure, stability, and intermolecular interactions of such compounds, which are crucial for the development of new drugs and materials (S. Gandhi et al., 2016).

properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-1-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O/c19-14-2-1-3-15(20)12(14)5-7-18(24)23-11-4-6-17(23)13-9-21-10-22-16(13)8-11/h1-3,9-11,17H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKYKXRGXJDXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3=CN=CN=C3CC1N2C(=O)CCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chloro-6-fluorophenyl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)propan-1-one

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